6-(propane-2-sulfonyl)quinolin-4-ol

Description

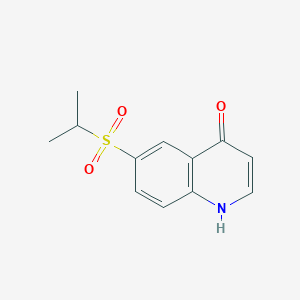

6-(Propane-2-sulfonyl)quinolin-4-ol (C₁₂H₁₃NO₃S, MW 251.31 g/mol) is a quinoline derivative characterized by a sulfonyl group at the 6-position and a hydroxyl group at the 4-position of the quinoline core . Its structure combines the planar aromatic quinoline system with a polar sulfonyl substituent, which enhances solubility in polar solvents and influences electronic properties. The compound is commercially available as a building block for organic synthesis, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

6-propan-2-ylsulfonyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-8(2)17(15,16)9-3-4-11-10(7-9)12(14)5-6-13-11/h3-8H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBGYLXNKWMVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC2=C(C=C1)NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(propane-2-sulfonyl)quinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of quinoline derivatives with sulfonylating agents under controlled conditions. The reaction typically requires a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

6-(propane-2-sulfonyl)quinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

For example, the oxidation of this compound with potassium permanganate can yield quinoline-4-one derivatives with different functional groups. Similarly, reduction with sodium borohydride can produce reduced quinoline derivatives. Substitution reactions with nucleophiles can lead to the formation of various substituted quinoline derivatives .

Scientific Research Applications

6-(propane-2-sulfonyl)quinolin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial and anticancer agent .

In medicine, this compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases. Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development .

In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it an important intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

The mechanism of action of 6-(propane-2-sulfonyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. This compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which are involved in cell signaling and regulation .

Additionally, this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. This makes it a promising candidate for the development of anticancer therapies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 6-(propane-2-sulfonyl)quinolin-4-ol with analogous compounds:

Key Observations :

- Electronic Effects: The sulfonyl group in this compound is a strong electron-withdrawing substituent, increasing the acidity of the 4-OH group compared to alkyl or halogen substituents .

- Solubility : Sulfonyl and hydroxyl groups improve aqueous solubility relative to bromo- or phenyl-substituted analogs .

Biological Activity

6-(Propane-2-sulfonyl)quinolin-4-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a quinoline derivative. Its chemical structure can be represented as follows:

This compound features a quinoline ring system substituted with a propane sulfonyl group and a hydroxyl group at the 4-position, which contributes to its bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to interact with enzyme active sites, potentially inhibiting key metabolic pathways.

- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which could influence neurological functions.

These interactions suggest that this compound may exhibit both antimicrobial and anticancer properties.

Biological Activity and Therapeutic Applications

Recent studies have highlighted several therapeutic applications for this compound:

-

Antimicrobial Activity :

- In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics.

-

Anticancer Properties :

- Research indicates that this compound may inhibit cancer cell proliferation in several cancer types. Cell line studies have reported IC50 values indicating effective cytotoxicity against breast and lung cancer cells.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its mechanism may involve modulation of glutamatergic signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity with MIC values lower than those of standard antibiotics against Staphylococcus aureus. |

| Study B (2023) | Reported IC50 values of 12 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity. |

| Study C (2023) | Suggested potential neuroprotective effects in an animal model of Alzheimer's disease, improving cognitive function. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.